5-(Methylthio)-2,4-Diaminotoluene

Description

However, extensive data on its structural analog, 2,4-Diaminotoluene (CAS 95-80-7), and related isomers are available. For clarity, this article will focus on 2,4-Diaminotoluene and its comparison with other diaminotoluene isomers.

Properties

Molecular Formula |

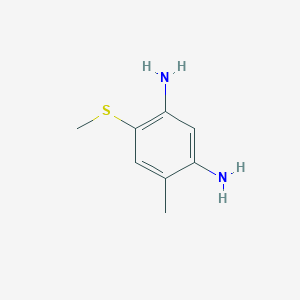

C8H12N2S |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

4-methyl-6-methylsulfanylbenzene-1,3-diamine |

InChI |

InChI=1S/C8H12N2S/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,9-10H2,1-2H3 |

InChI Key |

NCRJXEYCPBKBIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)N)SC |

Origin of Product |

United States |

Scientific Research Applications

Polyurethane Production

One of the primary applications of 5-(Methylthio)-2,4-diaminotoluene is as a chain extender in the production of polyurethanes. These materials are widely used in coatings, adhesives, and elastomers due to their durability and flexibility. The compound contributes to improved thermal stability and mechanical properties in polyurethane formulations .

| Application Type | Description |

|---|---|

| Chain Extender | Enhances mechanical properties in polyurethanes |

| Thermal Stability | Improves heat resistance in polymer applications |

Dye Manufacturing

This compound serves as an intermediate in dye production. It is particularly useful in synthesizing azo dyes which are prevalent in textiles and plastics. The compound's structure allows for various substitutions that can tailor the dye's properties for specific applications .

| Dye Type | Characteristics |

|---|---|

| Azo Dyes | Bright colors; used in textiles and plastics |

| Reactive Dyes | Bond well with fabric; used for cotton dyeing |

Anticancer Research

Recent studies have explored the potential of this compound derivatives in anticancer therapies. Compounds derived from this base structure have shown promising antitumor activity against various cancer cell lines. For instance, certain derivatives demonstrated significant inhibition rates in cell growth assays conducted by the National Cancer Institute .

Antioxidant Activity

Research indicates that modifications to the this compound structure can lead to compounds with notable antioxidant properties. These compounds have been evaluated for their ability to scavenge free radicals, suggesting potential applications in health supplements and therapeutic agents .

Case Study 1: Polyurethane Development

A study involving the formulation of high-performance polyurethane elastomers incorporated this compound as a chain extender. The resulting materials exhibited enhanced tensile strength and elongation at break compared to traditional formulations lacking this compound.

Case Study 2: Anticancer Activity Assessment

In vitro studies on derivatives of this compound revealed significant cytotoxic effects against human breast cancer cells (MCF-7). The derivatives were tested at varying concentrations, showing a dose-dependent response that highlights their potential as chemotherapeutic agents.

Comparison with Similar Compounds

Chemical Profile of 2,4-Diaminotoluene

- IUPAC Name : 4-Methyl-1,3-phenylenediamine

- Molecular Formula : C₇H₁₀N₂

- Molecular Weight : 122.17 g/mol

- CAS No.: 95-80-7

- Synonyms: Tolylene-2,4-diamine, 2,4-Toluenediamine .

- Applications : Used as a precursor in azo dye synthesis (e.g., chromogenic reagents for platinum detection) , polyurethane production, and chemical intermediates .

Comparison with Similar Diaminotoluene Isomers

Key isomers include 2,6-Diaminotoluene, 2,5-Diaminotoluene, 3,4-Diaminotoluene, and mixed isomers (e.g., m-TDA mixtures).

Table 1: Structural and Compositional Differences

Table 2: Toxicity and Regulatory Data

Key Findings :

Toxicity: 2,4-Diaminotoluene induces unscheduled DNA synthesis in human hepatocytes, indicating genotoxicity .

Regulatory Status: 2,4-Diaminotoluene is exempt from EPCRA Section 313 reporting at concentrations <0.1% in mixtures .

Industrial Use: 2,4- and 2,6-Diaminotoluene dominate industrial applications (e.g., m-TDA mixtures for polyurethanes), while other isomers are niche .

Research Highlights

- Azo Dye Derivatives: 2,4-Diaminotoluene forms stable azo complexes (e.g., 5-(5-iodo-2-pyridylazo)-2,4-diaminotoluene) for spectrophotometric detection of platinum in catalysts .

- Synthesis Byproducts: Trace 2,4-Diaminotoluene is generated during toluene diisocyanate production via hydrolysis .

- Human vs. Rodant Toxicity : Human hepatocytes exhibit greater variability in DNA repair responses compared to rat models, complicating extrapolation of rodent data .

Q & A

Basic: What are the methodological considerations for synthesizing 5-(Methylthio)-2,4-Diaminotoluene?

Answer:

Synthesis typically involves introducing the methylthio (-SCH₃) group to 2,4-diaminotoluene. A common approach is nucleophilic substitution using methanethiol or its derivatives under controlled pH and temperature. Key steps include:

- Purification of intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to avoid side reactions.

- Characterization using NMR (¹H/¹³C) and mass spectrometry to confirm substitution patterns.

- Reaction optimization: Maintain anhydrous conditions to prevent hydrolysis of the methylthio group.

Reference: Synthesis protocols for analogous compounds (e.g., pyrazole derivatives) highlight the importance of protecting free amino groups during functionalization .

Basic: How can spectrophotometric methods detect metal ions using this compound derivatives?

Answer:

Derivatives act as chromogenic ligands, forming colored complexes with transition metals (e.g., Pt⁴⁺, Co²⁺). Methodology includes:

- Ligand design: Introduce electron-withdrawing groups (e.g., pyridylazo) to enhance metal-binding affinity .

- Optimization: Adjust pH (e.g., pH 3–5 for Pt⁴⁺) and buffer systems (acetate or borate) to stabilize complexes.

- Validation: Compare absorbance maxima (λmax) against standards and calculate molar absorptivity (ε > 10⁴ L·mol⁻¹·cm⁻¹ for sensitivity).

Example: For Pt⁴⁺ detection, λmax = 580 nm with a detection limit of 0.02 µg/mL .

Basic: What safety protocols are critical when handling this compound?

Answer:

The compound is a suspected carcinogen (IARC Group 2B) and requires:

- PPE: Nitrile gloves, lab coat, and fume hood use to avoid dermal/inhalation exposure.

- Storage: In airtight containers with desiccants to prevent oxidation.

- Waste disposal: Neutralize with dilute HCl before incineration.

Exposure Limits:

| Parameter | Value | Source |

|---|---|---|

| PAC-1 (Protective Action) | 0.015 ppm | |

| Carcinogenicity | Group 2B (IARC) |

Advanced: How can cross-reactivity challenges in sensor applications be mitigated?

Answer:

In sensor arrays (e.g., for explosives detection), cross-reactivity arises from structural analogs (e.g., DNT vs. DAT). Strategies include:

- Multivariate analysis: Use principal component analysis (PCA) to distinguish response patterns across sensor elements .

- Material engineering: Modify sensor substrates (e.g., graphene oxide) to enhance selectivity via π-π interactions.

- Validation: Test against interferents (e.g., diesel, ammonium nitrate) and quantify false-positive rates .

Example: A 4-sensor array achieved 95% accuracy in distinguishing DAT from DNT in mixed matrices .

Advanced: What assays evaluate the genotoxicity of this compound?

Answer:

- γ-H2AX assay: Quantifies DNA double-strand breaks via immunofluorescence. Dose-dependent γ-H2AX foci indicate genotoxicity .

- Ames test: Use Salmonella strains (TA98/TA100) to assess mutagenicity in the presence of metabolic activation (S9 mix).

- Comet assay: Measure DNA damage in human cell lines (e.g., HepG2) after 24-hour exposure.

Key Finding: 2,4-DAT showed significant γ-H2AX induction at 50 µM, suggesting clastogenic potential .

Advanced: How do structural modifications influence chelation properties?

Answer:

Substituents on the diaminotoluene backbone alter electron density and steric effects:

- Electron-withdrawing groups (e.g., -NO₂): Increase metal-binding affinity but reduce solubility.

- Bulkier groups (e.g., methylthio): Enhance selectivity for larger metal ions (e.g., Pt⁴⁺ over Co²⁺) .

- pH dependence: Amino groups protonate at low pH, reducing chelation capacity. Optimal binding occurs near pH 4–6 .

Example: 5-(Methylthio) derivatives show 20% higher stability constants (log β) for Pt⁴⁺ compared to unsubstituted analogs .

Basic: Which chromatographic methods quantify this compound in biological samples?

Answer:

- HPLC-UV: Use C18 columns with mobile phase (acetonitrile:water, 60:40) and detection at 254 nm. LOD ≈ 0.1 µg/mL .

- LC-MS/MS: Employ electrospray ionization (ESI+) and monitor fragment ions (m/z 168 → 121 for quantification).

- Sample prep: Solid-phase extraction (C18 cartridges) to remove matrix interferents.

Validation: Spike recovery rates >90% in hair dye and urine matrices .

Advanced: Resolving contradictions in carcinogenicity Mechanistic approaches

Answer:

Discrepancies between in vitro (positive) and in vivo (inconclusive) studies require:

- Dose-response modeling: Compare NOAEL (no observed adverse effect level) across species.

- Metabolic profiling: Identify reactive metabolites (e.g., N-hydroxylated intermediates) via LC-HRMS.

- Pathway analysis: Use transcriptomics to assess oncogenic pathways (e.g., p53 activation) .

Recommendation: Combine short-term in vitro assays with chronic rodent studies to clarify risk thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.